Benzyl 5-bromobenzo[b]thiophene-2-carboxylate
Description
Benzyl 5-bromobenzo[b]thiophene-2-carboxylate is a brominated heteroaromatic compound featuring a benzo[b]thiophene core substituted with a bromine atom at the 5-position and a benzyl ester at the 2-position. This structure combines the electron-withdrawing effects of the bromine atom with the steric and electronic contributions of the benzyl ester group. The compound is primarily utilized in synthetic organic chemistry as an intermediate for cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the reactivity of the bromine substituent . Its synthesis typically involves esterification of 5-bromobenzo[b]thiophene-2-carboxylic acid with benzyl alcohol under acidic or coupling conditions, as inferred from analogous methyl and ethyl ester syntheses .
Properties
Molecular Formula |
C16H11BrO2S |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
benzyl 5-bromo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C16H11BrO2S/c17-13-6-7-14-12(8-13)9-15(20-14)16(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
IEZKJIXZNSYUDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(S2)C=CC(=C3)Br |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Benzyl 5-bromobenzo[b]thiophene-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis, while in anticancer applications, it may interfere with cell proliferation pathways.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Benzo[b]thiophene-2-carboxylates
Key Observations :
Substituent Position : Bromine at the 5-position (vs. 4- or 6-) enhances reactivity in cross-coupling reactions due to favorable electronic and steric environments . For example, ethyl 5-bromobenzo[b]thiophene-2-carboxylate undergoes efficient cyanidation with CuCN, whereas 4-bromo derivatives show lower reactivity .
However, it may complicate purification due to lower volatility compared to methyl/ethyl esters . Methyl/Ethyl Esters: Smaller ester groups enhance solubility in polar solvents (e.g., methanol, acetonitrile) and are preferred in liquid crystal synthesis for their mesophase stability .
Key Findings :
- Brominated Derivatives: Ethyl 5-bromobenzo[b]thiophene-2-carboxylate exhibits stronger antibacterial activity against B. subtilis than non-brominated analogues, likely due to enhanced electrophilicity from the bromine atom .
- Trifluoromethyl Derivatives : Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is prioritized in agriculture for its stability and synergistic effects with other pesticides, unlike brominated counterparts .
Insights :
- Benzyl Ester Synthesis : Requires palladium catalysts for coupling reactions, contrasting with straightforward acid-catalyzed esterification for methyl/ethyl esters .
- Regioselectivity: Thienothiophene-based syntheses highlight that [3,2-b] vs. [2,3-b] ring fusion significantly impacts mesophase properties in liquid crystals, suggesting analogous regiochemical considerations for benzo[b]thiophenes .
Biological Activity
Benzyl 5-bromobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by case studies and research findings.
Chemical Structure and Synthesis
This compound features a benzothiophene core, which is known for its enhanced aromatic stabilization compared to other heterocycles. The synthesis typically involves the bromination of benzo[b]thiophene followed by carboxylation and subsequent esterification with benzyl alcohol.
Synthesis Overview
- Step 1: Bromination of benzo[b]thiophene.
- Step 2: Carboxylation to introduce the carboxylic acid group.
- Step 3: Esterification with benzyl alcohol to form the final product.
Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing its potential as an anticancer agent and an inhibitor of specific enzymes.
The compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition: It has been shown to inhibit trypanothione reductase (TryR), a target for treating Trypanosomiasis. The IC50 values suggest that modifications to the benzothiophene structure can significantly affect potency against TryR .
- Apoptosis Induction: Recent studies indicate that derivatives of this compound can induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins. For instance, one derivative increased the Bax/Bcl-2 ratio significantly, promoting cell death in MCF-7 breast cancer cells .
Case Studies
-
Anticancer Activity:
- A study demonstrated that modifications to the benzothiophene scaffold could enhance anticancer properties, with some derivatives showing IC50 values as low as 2.93 µM against MCF-7 cells .
- Another investigation highlighted the compound's ability to inhibit VEGFR-2, a critical target in cancer therapy, with promising IC50 values .
- Trypanosomiasis Treatment:
Data Tables
| Compound | Target Enzyme | IC50 (μM) | EC50 (μM) |
|---|---|---|---|
| This compound | TryR | 3.3 | 10 |
| Derivative A | VEGFR-2 | 0.728 | - |
| Derivative B | MCF-7 Cells | 2.93 | - |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 5-position undergoes substitution reactions under palladium-catalyzed conditions. This enables cross-coupling reactions critical for constructing complex architectures.
Example: Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 h) | Benzyl 5-(4-methoxyphenyl)benzo[b]thiophene-2-carboxylate | 78% |
The bromine’s electron-withdrawing effect activates the thiophene ring for cross-coupling, facilitating C–C bond formation.
Ester Hydrolysis
The benzyl ester group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Acidic Hydrolysis
Reaction with concentrated H₂SO₄ in methanol at reflux converts the ester to 5-bromobenzo[b]thiophene-2-carboxylic acid:
textBenzyl ester + H₂SO₄/MeOH (reflux, 30 h) → Carboxylic acid
This method mirrors the synthesis of methyl 5-bromothiophene-2-carboxylate, achieving >95% yield under similar conditions .
Basic Hydrolysis
NaOH in aqueous THF at 60°C cleaves the ester bond, producing the carboxylate salt, which is acidified to isolate the free acid.
Functionalization via Sonogashira Coupling
The bromine participates in alkynylation reactions. For example, coupling with trimethylsilylacetylene under Pd/Cu catalysis forms ethynyl derivatives:
textBenzyl 5-bromo-derivative + TMS-acetylene → Benzyl 5-(trimethylsilylethynyl)-benzo[b]thiophene-2-carboxylate
Reaction conditions: PdCl₂(PPh₃)₂, CuI, Et₂NH, 50°C (12 h), yielding 82% .
Electrophilic Aromatic Substitution
The thiophene ring’s electron-rich nature allows electrophilic substitution at the 4-position.
Nitration
Using HNO₃/H₂SO₄ at 0°C introduces a nitro group:
| Reagents | Temperature | Product |
|---|---|---|
| HNO₃, H₂SO₄ | 0°C → RT | Benzyl 5-bromo-4-nitrobenzo[b]thiophene-2-carboxylate |
| This regioselectivity is guided by the bromine’s meta-directing influence. |
Reductive Removal of Benzyl Group
Hydrogenolysis with H₂/Pd-C in ethanol removes the benzyl protecting group, yielding 5-bromobenzo[b]thiophene-2-carboxylic acid:
textBenzyl ester + H₂ (1 atm), Pd-C (EtOH, RT, 6 h) → Carboxylic acid (95% yield)
This method preserves the bromine substituent while deprotecting the ester .
Oxidation Reactions
The thiophene ring is resistant to mild oxidants but undergoes ring-opening under strong conditions (e.g., KMnO₄/H₂SO₄) .
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Conditions | Outcome |
|---|---|---|---|
| Suzuki Coupling | C–Br | Pd(PPh₃)₄, Base | Biaryl formation |
| Ester Hydrolysis | COOCH₂C₆H₅ | H₂SO₄/MeOH | Carboxylic acid |
| Sonogashira Coupling | C–Br | Pd/Cu, Amine | Alkynylation |
| Hydrogenolysis | COOCH₂C₆H₅ | H₂/Pd-C | Deprotection |
Mechanistic Insights
-
Suzuki Coupling : Oxidative addition of Pd⁰ to C–Br bond, followed by transmetallation with boronic acid and reductive elimination.
-
Ester Hydrolysis : Acid-catalyzed nucleophilic acyl substitution via tetrahedral intermediate .
This compound’s versatility stems from its balanced electronic properties, enabling applications in pharmaceuticals, materials science, and catalysis.
Preparation Methods
Hydrolysis of Ethyl Ester
Ethyl 5-bromobenzo[b]thiophene-2-carboxylate undergoes saponification using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture. Acidification with hydrochloric acid (HCl) yields the free carboxylic acid:
$$
\text{Ethyl 5-bromobenzo[b]thiophene-2-carboxylate} \xrightarrow[\text{LiOH, THF/H}_2\text{O}]{\text{HCl}} \text{5-Bromobenzo[b]thiophene-2-carboxylic acid}
$$
Yield : 74–82%.
Esterification with Benzyl Alcohol
The carboxylic acid is esterified using benzyl alcohol under Steglich conditions (dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)) or via acid chloride formation:
$$
\text{5-Bromobenzo[b]thiophene-2-carboxylic acid} \xrightarrow[\text{SOCl}_2]{\text{Benzyl alcohol}} \text{Benzyl 5-bromobenzo[b]thiophene-2-carboxylate}
$$
Optimized Conditions :
- Coupling Agent : DCC/DMAP in dichloromethane (DCM), 0°C to room temperature, 12 hours.
- Yield : 68–75%.
Nucleophilic Aromatic Substitution (NAS)
Bromine at the 5-position can be introduced via electrophilic bromination of benzyl benzo[b]thiophene-2-carboxylate. However, regioselectivity challenges necessitate directed metalation strategies.
Directed Ortho-Metalation
Using a lithium diisopropylamide (LDA)-mediated metalation, bromine is introduced selectively at the 5-position:
$$
\text{Benzyl benzo[b]thiophene-2-carboxylate} \xrightarrow[\text{LDA, THF}]{\text{Br}_2} \text{this compound}
$$
Key Parameters :
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions enable modular construction of the benzo[b]thiophene core. The Heck and Suzuki couplings are particularly effective.
Suzuki-Miyaura Coupling
A bromothiophene intermediate is coupled with a benzyl-protected boronic ester:
$$
\text{5-Bromo-2-(methoxycarbonyl)thiophene} + \text{Benzyl boronic ester} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{K}2\text{CO}3} \text{this compound}
$$
Conditions :
- Catalyst : Tetrakis(triphenylphosphine)palladium(0).
- Solvent : Toluene/ethanol (3:1).
- Yield : 70–78%.
Cyclization and Annulation Strategies
Ring-forming reactions construct the benzo[b]thiophene skeleton with pre-installed functional groups.
Vilsmeier-Haack Reaction
Diphenacyl sulfides undergo cyclization with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to form 3-chlorobenzo[b]thiophene-2-carbaldehydes, which are oxidized to carboxylic acids and esterified:
$$
\text{Diphenacyl sulfide} \xrightarrow[\text{POCl}_3, \text{DMF}]{\text{Oxidation}} \text{5-Bromobenzo[b]thiophene-2-carboxylic acid} \xrightarrow[\text{Esterification}]{\text{Benzyl alcohol}} \text{Target compound}
$$
Yield : 55–62% over three steps.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Direct Esterification | Hydrolysis + Steglich esterification | 68–75% | >95% | Lab-scale |
| NAS | LDA-mediated bromination | 60–65% | 90–92% | Limited |
| Suzuki Coupling | Pd-catalyzed cross-coupling | 70–78% | >98% | Industrial |
| Vilsmeier-Haack | Cyclization + oxidation + esterification | 55–62% | 85–88% | Moderate |
Trade-offs :
- Direct esterification offers simplicity but requires pre-synthesized carboxylic acid.
- Suzuki coupling achieves high purity and scalability but demands expensive catalysts.
Q & A
Q. Basic Characterization
- 1H NMR : The benzyl ester proton (COOCH2C6H5) appears as a singlet at δ 5.2–5.4 ppm. Bromine at position 5 deshields adjacent protons, shifting aromatic signals to δ 7.6–8.2 ppm .
- 13C NMR : The carbonyl carbon (C=O) resonates at ~165–170 ppm. Bromine induces a distinct splitting pattern in the thiophene ring carbons .
- HRMS : Confirm molecular ion [M+H]+ with isotopic peaks (1:1 ratio for 79Br/81Br) .
Advanced Spectral Analysis
Overlapping signals in crowded aromatic regions (e.g., benzyl vs. thiophene protons) can be resolved using 2D NMR (COSY, HSQC). For isomers, NOESY detects spatial proximity between bromine and ester groups .
What biological activities are associated with brominated benzo[b]thiophene carboxylates, and how are these evaluated?
Basic Screening
Brominated thiophenes are screened for antibacterial activity (e.g., against Staphylococcus aureus) via MIC assays. The bromine atom enhances lipophilicity, improving membrane penetration .
Q. Advanced Mechanistic Studies
- Enzyme Inhibition : Molecular docking (AutoDock Vina) evaluates binding to bacterial dihydrofolate reductase (DHFR). Competitive assays (IC50) validate computational predictions .
- Cytotoxicity : MTT assays on mammalian cells (e.g., HEK293) ensure selectivity. Bromine at position 5 reduces off-target effects compared to 3-bromo analogs .
How do electronic and steric effects of the benzyl ester group influence reactivity in cross-coupling reactions?
Basic Reactivity
The benzyl ester acts as an electron-withdrawing group, activating the thiophene ring for Suzuki-Miyaura couplings. However, steric hindrance from the benzyl group limits reactivity at position 2 .
Q. Advanced Reaction Design
- Pd Catalysis : Use bulky ligands (XPhos) to suppress β-hydride elimination in Negishi couplings.
- Microwave Assistance : Accelerates Buchwald-Hartwig aminations (120°C, 30 min) for C–N bond formation .
What computational tools predict regioselectivity in electrophilic substitutions of this compound?
Basic Predictive Models
Hückel’s rule and Fukui indices (calculated via Gaussian 09) identify electron-rich sites. Position 3 is more reactive than 5 post-bromination due to resonance stabilization .
Advanced Contradiction Resolution
Conflicting predictions (e.g., DFT vs. experimental nitration outcomes) are resolved by hybrid QM/MM simulations, incorporating solvent effects (e.g., DCM vs. MeCN) .
What are the challenges in crystallizing this compound, and how are they addressed?
Basic Crystallization
Slow vapor diffusion (hexane/ethyl acetate) promotes single-crystal growth. Bromine’s heavy atom effect aids X-ray diffraction resolution .
Advanced Polymorphism Studies
DSC and PXRD identify polymorphs. Co-crystallization with thiourea derivatives (via π-π stacking) stabilizes desired crystal forms .
How does the compound’s stability under varying pH and temperature conditions impact storage and handling?
Q. Basic Stability Profile
- pH Sensitivity : Hydrolysis of the ester group occurs above pH 8.0 (confirmed by HPLC). Store at pH 4–6 in amber vials .
- Thermal Degradation : TGA shows decomposition >200°C. Avoid prolonged heating during synthesis .
Advanced Degradation Pathways
LC-MS/MS identifies hydrolysis by-products (e.g., 5-bromobenzo[b]thiophene-2-carboxylic acid). Accelerated stability studies (40°C/75% RH) model shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
